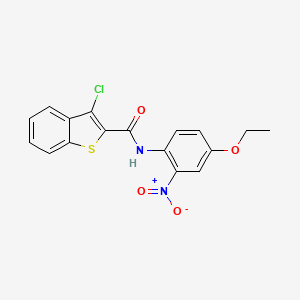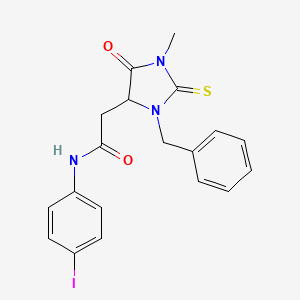![molecular formula C14H13NO3 B5068737 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one, also known as NMO, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. NMO is a cyclic urethane derivative that has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
科学研究应用
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus, as well as antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
作用机制
The mechanism of action of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one is not fully understood, but studies have suggested that it may inhibit bacterial cell wall synthesis by binding to the enzyme MurA, which is involved in the biosynthesis of peptidoglycan. 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has also been shown to inhibit fungal cell wall synthesis by binding to β-(1,3)-glucan synthase, which is involved in the biosynthesis of β-(1,3)-glucan.
Biochemical and Physiological Effects
Studies have shown that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one exhibits low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has been shown to have minimal effects on mammalian cell viability and has been shown to be well-tolerated in animal models.
实验室实验的优点和局限性
One of the advantages of using 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum activity against a range of bacterial, fungal, and viral pathogens. However, one limitation is that 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one may have limited solubility in aqueous solutions, which may affect its efficacy in certain applications.
未来方向
There are several potential future directions for the study of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one. One area of interest is the development of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one-based therapeutics for the treatment of bacterial, fungal, and viral infections. Another area of interest is the investigation of the mechanism of action of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one and the identification of potential targets for drug development. Additionally, the development of new synthesis methods for 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one may lead to the production of more potent and effective analogs.
合成方法
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one can be synthesized through a variety of methods, including the reaction of 2-naphthol with chloroacetyl chloride to form 2-chloroacetylnaphthol, which is then reacted with ethylenediamine to form 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one. Another method involves the reaction of 2-naphthol with phosgene to form 2-chloroformylnaphthol, which is then reacted with ethylenediamine to form 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one.
属性
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14-15-8-13(18-14)9-17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHJBRYYXBRYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)

![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5068686.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)
![methyl 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5068693.png)

![4-[5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5068715.png)

![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)